1-(pyrrolidin-2-ylmethyl)-1H-imidazole
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Overview
Description
1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a heterocyclic compound that features both a pyrrolidine ring and an imidazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(pyrrolidin-2-ylmethyl)-1H-imidazole can be synthesized through the alkylation of imidazole with N-Cbz-prolinol mesylate or its analogues, followed by deprotection. This two-step method allows for the synthesis of the compound in yields ranging from 16% to 65% . The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(pyrrolidin-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
1-(pyrrolidin-2-ylmethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole involves its interaction with various molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the pyrrolidine ring provides steric bulk and hydrophobic character. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
- 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
- 1-(piperidin-2-yl)-1H-pyrazole
- 1-(piperidin-2-yl)-1H-1,2,4-triazole
Uniqueness
1-(pyrrolidin-2-ylmethyl)-1H-imidazole is unique due to the combination of the pyrrolidine and imidazole rings, which provides a distinct set of chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMFRPPGPXJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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